molecular formula C17H20N4O4S B2885862 5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-98-7

5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2885862
CAS No.: 851969-98-7
M. Wt: 376.43
InChI Key: GGCZGJWHOFEBDB-UHFFFAOYSA-N
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Description

5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Dioxaspiro[4.5]decan Derivatives

Studies on dioxaspiro compounds, which share structural similarities with the query compound, highlight their significance in synthetic chemistry. For instance, research on the synthesis of prehispanolone and 14,15-dihydroprehispanolone derivatives from hispanolone underscores the utility of intramolecular Michael addition for constructing complex heterocyclic frameworks (Wang et al., 1994). Such frameworks are crucial for the development of pharmacologically active molecules.

N/O Spirocyclotriphosphazenes

The synthesis and structural investigation of N/O spirocyclotriphosphazenes provide another perspective on the applications of spiro and heterocyclic structures (Asmafiliz et al., 2012). These compounds, synthesized from 2-furan-2-yl-methylamine, have shown antimicrobial activity, demonstrating the potential of furan-containing compounds in medicinal chemistry.

Triazolothiadiazole and Triazolothiadiazine Derivatives

Research into triazolothiadiazole and triazolothiadiazine derivatives, featuring the fusion of 1,2,4-triazoles with furan-2-yl motifs, has revealed their potential as inhibitors of kinesin Eg5 and HIV (Khan et al., 2014). The structural complexity and bioactivity of these compounds underscore the value of exploring similar structures for developing new therapeutic agents.

Furoxans and Vasodilator Action

The study of furoxans, particularly their vasodilator action, highlights the significance of furan derivatives in drug discovery (Feelisch et al., 1992). Furoxans, by generating nitric oxide upon reaction with thiols, exhibit potent biological activities, suggesting that compounds with furan and similar heterocyclic structures could have significant pharmacological applications.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-11-18-16-21(19-11)15(22)14(26-16)13(12-3-2-8-23-12)20-6-4-17(5-7-20)24-9-10-25-17/h2-3,8,13,22H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCZGJWHOFEBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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